4-Phenylmorpholine-2,6-dione
Overview
Description
4-Phenylmorpholine-2,6-dione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is characterized by a morpholine ring substituted with a phenyl group at the 4-position and two keto groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,6-dione can be synthesized through several methods. One common synthetic route involves the reaction of N-phenyliminodiacetic acid with acetic anhydride at 90°C for 0.25 hours . This method yields the desired compound with a yield of approximately 72% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylmorpholine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of 4-phenylmorpholine-2,6-diol.
Substitution: Various substituted phenylmorpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Phenylmorpholine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenylmorpholine-2,6-dione involves its interaction with various molecular targets. It exhibits central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to the modulation of cellular processes, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and keto groups.
4-Phenylmorpholine: Similar to 4-Phenylmorpholine-2,6-dione but without the keto groups.
2,6-Diketomorpholine: Lacks the phenyl group but has the keto groups at the 2 and 6 positions.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the keto groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
4-phenylmorpholine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUVSDJPJNUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340281 | |
Record name | 4-phenylmorpholine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56956-66-2 | |
Record name | 4-phenylmorpholine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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